{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
“{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the CAS Number: 1263094-48-9 . It has a molecular weight of 240.69 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of isoxazole compounds often involves the cycloisomerization of α,β-acetylenic oximes . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted or 3,5-disubstituted isoxazoles . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The InChI Code for “{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is 1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8 (5-10)11-6-9 (7-12)13-15-11;/h2-6H,7,12H2,1H3;1H .
Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
“{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a solid compound . It has a molecular weight of 240.69 .
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Banpurkar, Wazalwar, and Perdih (2018) explored the aqueous phase synthesis of isoxazole derivatives, including 3-methyl-4H-isoxazol-5-ones, and evaluated their antimicrobial activity. The compounds displayed significant activity against Staphylococcus aureus, indicating potential applications in developing antibacterial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Anticancer Evaluation
Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of isoxazole derivatives, including those with 5-aryl-1,2,4-oxadiazol-3-yl methoxy phenyl isoxazol-5-yl moieties. These compounds were tested for their anticancer activity against various human cancer cell lines, showing good to moderate efficacy, suggesting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Synthesis and Antimicrobial Activities
Another study by Bektaş et al. (2007) on the synthesis of triazole derivatives, which are structurally related to isoxazoles, revealed antimicrobial properties against various microorganisms. This research points towards the broader applicability of isoxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Eco-Friendly Synthesis and Regioselectivity
Jia, Su, Yu, Du, and Mei (2021) developed an eco-friendly and regioselective synthesis method for 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water, highlighting the green chemistry approach in synthesizing isoxazole derivatives (Jia et al., 2021).
Sonochemical Synthesis
Safari, Ahmadzadeh, and Zarnegar (2016) utilized ultrasound irradiation for the rapid synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, showcasing an efficient methodology that could be applied in various synthetic applications involving isoxazole derivatives (Safari, Ahmadzadeh, & Zarnegar, 2016).
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYRMYLPRIFYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679288 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride | |
CAS RN |
1018605-16-7, 1263094-48-9 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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